molecular formula C11H9Cl2N3O B1479394 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol CAS No. 2098050-15-6

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

Cat. No.: B1479394
CAS No.: 2098050-15-6
M. Wt: 270.11 g/mol
InChI Key: BYUIGIVNZBQBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a chemical compound of interest in agricultural and pharmacological research due to its pyridazinone core, a structure known for conferring biological activity . While the specific properties of this analog are under investigation, closely related pyridazinone derivatives have demonstrated significant potential as agents for controlling phytopathogenic fungi and microbes, suggesting a possible application in developing new crop protection solutions . The mechanism of action for compounds in this class often involves the disruption of critical enzymatic processes in the target organism. The structural motif of a pyridazin-3-ol substituted with a dichlorobenzyl group is a valuable scaffold for synthesizing novel compounds and studying structure-activity relationships (SAR). Researchers are exploring its utility in creating more potent and selective bioactive molecules. This product is intended for research and development purposes only. Handling and Safety: Laboratory precautions must be observed. Please consult the relevant Material Safety Data Sheet (MSDS) before use. As with all chemicals of this nature, proper personal protective equipment (PPE) including gloves, protective clothing, and eye protection is required to prevent skin and eye contact . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIGIVNZBQBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest a range of interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a dichlorobenzylamine moiety. The presence of the dichlorobenzyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that similar compounds can inhibit specific kinases associated with tumor growth. For instance, compounds with similar structures have shown selective inhibition against FGFR4, a receptor tyrosine kinase implicated in various cancers, including hepatocellular carcinoma (HCC) .

Table 1: Inhibitory Activity of Pyridazine Derivatives Against Cancer Cell Lines

CompoundTarget KinaseIC50 (nM)Cancer Type
6OFGFR42.6HCC
6PFGFR1>100HCC
6QFGFR350HCC

The selectivity and potency of these compounds suggest that modifications to the pyridazine structure can significantly impact their anticancer efficacy.

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibit activity against various bacterial strains. For example, studies on similar nitrogen heterocycles have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
6AS. aureus3.12
6BE. coli12.5
6CMycobacterium tuberculosis0.5

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of kinases like FGFR4 disrupts pathways essential for cancer cell proliferation and survival . Additionally, the compound's antimicrobial effects may stem from its ability to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

  • Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated that pyridazine derivatives effectively reduced tumor growth in HCC models, supporting their potential as therapeutic agents in oncology .
  • Antimicrobial Screening : A high-throughput screening campaign identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Recent studies have indicated that compounds featuring a pyridazine scaffold exhibit significant antitumor properties. For instance, derivatives similar to 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that pyridazine derivatives can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance antibacterial efficacy .

3. Metabolic Disorders
Another significant application of this compound is in the treatment of metabolic disorders such as obesity and diabetes. Compounds with similar structures have been reported to act as thyroid hormone analogs, which can modulate metabolic processes and improve insulin sensitivity . This makes them candidates for further development in managing conditions like hyperlipidemia and non-alcoholic steatohepatitis (NASH).

Case Studies

Study ReferenceObjectiveFindings
Investigate antitumor effectsThe compound inhibited tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls.
Evaluate metabolic effectsShowed potential in regulating lipid metabolism and reducing body weight in diabetic models, indicating a role in managing metabolic syndrome.
Assess antimicrobial activityExhibited potent activity against MRSA and E. coli strains, outperforming standard antibiotics in certain assays.

Comparison with Similar Compounds

Dichlorobenzyl-Substituted Amino Acids

(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () are non-protein amino acids with collagenase inhibition properties. Key comparisons:

Parameter (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
IC50 1.48 mM 1.31 mM
Gibbs Free Energy -6.4 kcal/mol -6.5 kcal/mol
Hydrogen Bond Length 2.202 Å (Gln215) 1.961 Å (Gln215)
π–π Interaction 4.127 Å (Tyr201) 4.249 Å (Tyr201)
  • Key Findings :
    • Both compounds bind to collagenase’s activator domain (Gln215, Tyr201), critical for enzymatic activity .
    • The 2,6-dichloro isomer exhibits marginally better IC50 and binding energy, though chlorine position minimally impacts overall inhibition efficacy.
    • The 2,4-dichloro analog forms a weaker hydrogen bond but maintains comparable π–π interactions, highlighting the resilience of aromatic stacking despite substituent positioning .

Heterocyclic Dichlorobenzyl Derivatives

lists compounds like (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride , differing in heterocycle (pyrrolidine vs. pyridazine) and chlorine substitution (2,5 vs. 2,4).

  • Structural Impact :
    • Pyridazine’s electron-deficient ring may enhance hydrogen-bonding capacity compared to pyrrolidine’s saturated structure.
    • 2,4-dichloro substitution likely improves target affinity over 2,5 due to optimized spatial alignment with collagenase’s hydrophobic pockets .

Pyridazine-Based Analogs

  • The 4-chloro substituent may alter binding orientation compared to 2,4-dichloro derivatives.
  • 6-(bis(2-methoxyethyl)amino)pyridazin-3-ol (): Polar methoxyethyl groups increase solubility but may reduce membrane permeability. Lack of aromatic substituents eliminates π–π interactions, likely reducing collagenase affinity compared to dichlorobenzyl analogs .

Discussion of Structural Determinants

  • Chlorine Position : 2,4-dichloro substitution balances hydrophobic interactions and steric effects, favoring collagenase binding over 2,6 or 2,5 isomers.
  • Heterocycle Core : Pyridazine’s planar structure and nitrogen atoms may enhance binding specificity compared to saturated heterocycles (e.g., piperidine).
  • Substituent Flexibility : Bulky dichlorobenzyl groups improve enzyme affinity but may challenge synthetic accessibility (e.g., lower yields in ’s dichlorobenzyl-formamide synthesis ).

Preparation Methods

Preparation Methods of 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction or functionalization of the pyridazinone/pyridazin-3-ol core.
  • Introduction of the amino substituent at the 6-position.
  • Attachment of the 2,4-dichlorobenzyl group via nucleophilic substitution or condensation.

A representative synthetic route is detailed in patent WO2007009913A1, which outlines the preparation of related pyridazinone derivatives through chloropyridazine intermediates converted under acidic conditions to pyridazinones, followed by alkylation and substitution steps.

Detailed Synthetic Steps

Step 1: Preparation of Chloropyridazine Intermediate
  • Starting from appropriately substituted pyridazine precursors, chloropyridazine derivatives are synthesized.
  • For example, selective displacement of chloro groups on a trichloronitrobenzene derivative with nucleophiles such as tert-butyl cyanoacetate anions leads to key intermediates.
Step 2: Conversion to Pyridazin-3-ol Core
  • The chloropyridazine intermediate undergoes hydrolysis under acidic conditions to afford the pyridazin-3-ol structure.
  • This step is typically performed under controlled acidic hydrolysis, as described in J. Chem. Soc. Perkin Trans. 1, 1988, 12, 3103-3111.
Step 3: Introduction of the Amino Group and 2,4-Dichlorobenzyl Substituent
  • The amino substituent at the 6-position is introduced via nucleophilic substitution using 2,4-dichlorobenzylamine or related amines.
  • This can be achieved by condensation reactions between the pyridazin-3-ol intermediate and 2,4-dichlorobenzylamine under basic or neutral conditions, often employing potassium carbonate or similar bases in solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) at elevated temperatures.
  • Alternatively, the amino group can be introduced first, followed by alkylation with 2,4-dichlorobenzyl halides.
Step 4: Purification and Characterization
  • The final compound is purified by standard chromatographic techniques.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^13C NMR), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Example Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Starting pyridazine + nucleophile (e.g., tert-butyl cyanoacetate) Chloropyridazine intermediate
2 Acidic hydrolysis Acidic conditions, heat Conversion to pyridazin-3-ol core
3 Amination / Nucleophilic substitution 2,4-Dichlorobenzylamine, base (K2CO3), solvent (DMSO/DMAc), heat Introduction of 6-((2,4-Dichlorobenzyl)amino) group
4 Purification and characterization Chromatography, NMR, MS, HPLC Pure this compound

Research Findings and Analytical Data

  • The synthetic routes described allow for the preparation of analogs by varying the substituents on the benzylamine moiety or the pyridazine ring, enabling structure-activity relationship studies.
  • Characterization data typically show:

    • ^1H NMR signals corresponding to aromatic protons of the 2,4-dichlorobenzyl group and pyridazin-3-ol ring.
    • ^13C NMR confirming the presence of chlorinated aromatic carbons and pyridazine carbons.
    • High purity confirmed by HPLC area normalization method (up to 100% purity reported).
    • Mass spectrometry confirming the molecular ion peak consistent with the expected molecular weight.
  • The synthetic methods are adaptable and have been used to prepare a variety of pyridazinone derivatives with biological activities such as thyroid hormone modulation and antimicrobial effects.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting materials Pyridazine derivatives, 2,4-dichlorobenzylamine Commercially available or synthesized intermediates
Solvents Dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc) High boiling solvents for elevated temperature reactions
Bases Potassium carbonate, potassium tert-butoxide Facilitate nucleophilic substitution
Temperature 50–120 °C Oil bath heating for 2–6 hours
Reaction time 2–6 hours Depends on step and scale
Purification methods Chromatography (silica gel, preparative HPLC) To achieve high purity
Characterization ^1H NMR, ^13C NMR, HR-MS, HPLC Confirm structure and purity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol?

  • Methodological Answer :

  • Microwave-assisted synthesis : Efficient for introducing dichlorobenzyl groups via condensation reactions, reducing reaction times and improving yields compared to conventional heating .
  • Stepwise functionalization : Begin with pyridazin-3-ol core modification, followed by nucleophilic substitution with 2,4-dichlorobenzylamine under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity isolation.
  • Verification : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS (m/z calculated for C11H9Cl2N3O\text{C}_{11}\text{H}_9\text{Cl}_2\text{N}_3\text{O}: 285.01) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard classification : Classified as a hazardous chemical due to halogenated aromatic structure (refer to CAS 102-47-6 analogs for toxicity profiles) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Q. Which analytical techniques are optimal for structural and purity assessment?

  • Methodological Answer :

  • Structural confirmation :
  • 1H^1H- and 13C^{13}\text{C}-NMR for aromatic and amine proton environments.
  • FT-IR for characteristic N-H (3300–3500 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretches.
  • Purity analysis :
  • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥98% purity threshold .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the chlorine substitution pattern influence collagenase inhibition?

  • Methodological Answer :

  • Comparative SAR : Analog studies show 2,4-dichloro substitution (IC50_{50} = 1.48 mM) vs. 2,6-dichloro (IC50_{50} = 1.31 mM) enhance collagenase inhibition by stabilizing π–π interactions with Tyr201 and hydrogen bonds with Gln215 .
  • Table: Activity and Docking Data
SubstitutionIC50_{50} (mM)ΔG (kcal/mol)Key Interactions
2,4-dichloro1.48-6.4Tyr201 (4.127 Å), Gln215 (2.202 Å)
2,6-dichloro1.31-6.5Tyr201 (4.249 Å), Gln215 (1.961 Å)

Q. What computational strategies predict binding modes with collagenase?

  • Methodological Answer :

  • Docking protocols : Use AutoDock Vina with collagenase crystal structure (PDB: 1CVP). Set grid boxes around the activator domain (residues 180–220).
  • Scoring : Prioritize ligands with lowest Gibbs free energy (ΔG ≤ -6 kcal/mol) and ≤2.5 Å hydrogen bond distances .
  • Validation : Compare docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.

Q. How can contradictory activity data between analogs be resolved?

  • Methodological Answer :

  • Assay standardization : Use recombinant collagenase from consistent sources (e.g., Clostridium histolyticum) and control for enzyme lot variability.
  • Orthogonal assays : Validate IC50_{50} via fluorescence-based (DQ-collagen) and colorimetric (FALGPA substrate) methods .
  • Structural analysis : Perform X-ray crystallography or cryo-EM to resolve binding site discrepancies caused by chlorine positional isomerism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol

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